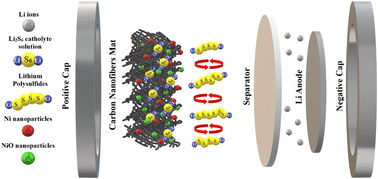Nickel and nickel oxide nanoparticle-embedded functional carbon nanofibers for lithium sulfur batteries†
Nanoscale Advances Pub Date: 2023-12-06 DOI: 10.1039/D3NA00785E
Abstract
Lithium–sulfur (Li–S) batteries are attracting tremendous attention owing to their critical advantages, such as high theoretical capacity of sulfur, cost-effectiveness, and environment-friendliness. Nevertheless, the vast commercialisation of Li–S batteries is severely hindered by sharp capacity decay upon operation and shortened cycle life because of the insulating nature of sulfur along with the solubility of intermediate redox products, lithium polysulfides (LiPSs), in electrolytes. This work proposes the use of multifunctional Ni/NiO-embedded carbon nanofibers (Ni/NiO@CNFs) synthesized by an electrospinning technique with the corresponding heat treatment as promising free-standing current collectors to enhance the kinetics of LiPS redox reactions and to provide prolonged cyclability by utilizing more efficient active materials. The electrochemical performance of the Li–S batteries with Ni/NiO@CNFs with ∼2.0 mg cm−2 sulfur loading at 0.5 and 1.0C current densities delivered initial specific capacities of 1335.1 mA h g−1 and 1190.4 mA h g−1, retrieving high-capacity retention of 77% and 70% after 100 and 200 cycles, respectively. The outcomes of this work disclose the beneficial auxiliary effect of metal and metal oxide nanoparticle embedment onto carbon nanofiber mats as being attractively suited up to achieve high-performance Li–S batteries.


Recommended Literature
- [1] A method for the direct injection and analysis of small volume human blood spots and plasma extracts containing high concentrations of organic solvents using revered-phase 2D UPLC/MS
- [2] Hierarchical wrinkling on elastomeric Janus spheres
- [3] The thermal expansion properties of halogen bond containing 1,4 dioxane halogen complexes†
- [4] Structural and thermodynamic basis of interaction of the putative anticancer agent chelerythrine with single, double and triple-stranded RNAs†
- [5] Engineering of porous π-stacked solids using mechanochemistry
- [6] Ionic interactions control the modulus and mechanical properties of molecular ionic composite electrolytes†
- [7] A nanoscale dendrimer-based Fe24 cluster: synthesis and molecular self-assembly
- [8] Mechanistic insight from activation parameters for the reaction between co-enzyme B12 and cyanide: further evidence that heterolytic Co–C bond cleavage is solvent-assisted†
- [9] The electrostatic capacity of aluminium and tantalum anode films
- [10] Adsorption of metal cations by hydrous aluminium(III) or iron(III) hydroxide precipitates: enhancement by EDTA and related chelate molecules†

Journal Name:Nanoscale Advances
Research Products
-
CAS no.: 14941-53-8









